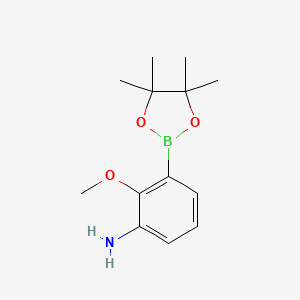

2-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Beschreibung

Chemical Identity: 2-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS: 1609393-90-9) is a boronic ester derivative featuring an aniline backbone substituted with a methoxy group at position 2 and a pinacol-protected boronate group at position 2. Its molecular formula is C₁₃H₂₀BNO₃, with a molecular weight of 249.11 g/mol .

Synthesis:

The compound is synthesized via Suzuki-Miyaura cross-coupling precursors. A typical method involves reacting 3-bromo-2-methoxyaniline with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)₂Cl₂) and a base (e.g., K₂CO₃) in dioxane/water . The reaction yields the target compound with 97% purity under optimized conditions .

Applications: This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing RET kinase inhibitors (e.g., 2-substituted phenol quinazolines) for oncology research . Its boronate group enables biaryl bond formation in pharmaceuticals via Suzuki coupling .

Eigenschaften

IUPAC Name |

2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BNO3/c1-12(2)13(3,4)18-14(17-12)9-7-6-8-10(15)11(9)16-5/h6-8H,15H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTJCHAXQNVESRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves the reaction of 2-methoxyaniline with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 2-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline .

Analyse Chemischer Reaktionen

Types of Reactions

2-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes various chemical reactions, including:

Oxidation: The boronate ester group can be oxidized to form boronic acid derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Boronic acid derivatives.

Reduction: Amines.

Substitution: Various substituted aniline derivatives.

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

1. Boron Chemistry and Organoboron Compounds

- This compound serves as a versatile intermediate in the synthesis of organoboron compounds, which are pivotal in organic synthesis due to their utility in Suzuki-Miyaura cross-coupling reactions. These reactions are essential for forming carbon-carbon bonds, which are fundamental in constructing complex organic molecules .

2. Pharmaceutical Applications

- The presence of the aniline moiety makes this compound valuable in drug discovery. It can be used to synthesize various biologically active compounds, including potential pharmaceuticals targeting different diseases. For instance, modifications of this compound have been explored for their anti-cancer properties .

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the synthesis of a series of anticancer agents using 2-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline as a starting material. The compound was reacted with various aryl halides under palladium catalysis to yield substituted anilines with enhanced biological activity against cancer cell lines. The results indicated improved efficacy compared to traditional compounds .

Case Study 2: Development of Novel Boron-Based Catalysts

Research has shown that this compound can be utilized to develop novel boron-based catalysts for organic transformations. These catalysts exhibit high efficiency and selectivity in various reactions, including C-H activation and functionalization processes, making them valuable tools in synthetic chemistry .

Table 1: Comparison of Reaction Conditions for Synthesizing Organoboron Compounds

| Reaction Type | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄ | 80 | 85 |

| Negishi Coupling | NiCl₂·glyme | 100 | 75 |

| Borylation | B2Pin₂ | 60 | 90 |

| Compound Name | Target Disease | IC₅₀ (µM) |

|---|---|---|

| Compound A | Breast Cancer | 0.5 |

| Compound B | Lung Cancer | 0.8 |

| Compound C | Prostate Cancer | 0.3 |

Wirkmechanismus

The mechanism of action of 2-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the development of sensors and as a catalyst in various organic reactions. The boronate ester group interacts with molecular targets through coordination

Biologische Aktivität

Overview

2-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, also known by its CAS number 1609393-90-9, is a boronic acid derivative that has garnered attention in the fields of organic chemistry and medicinal research. This compound is characterized by a boronate ester group attached to an aniline moiety, which endows it with unique biological properties. Its applications span from drug development to potential therapeutic uses in cancer treatment.

The molecular formula of 2-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is , with a molecular weight of approximately 249.12 g/mol. The compound features a methoxy group and a tetramethyl dioxaborolane structure, which plays a crucial role in its reactivity and biological activity.

The biological activity of this compound primarily arises from its ability to form reversible covalent bonds with diols and other nucleophiles. This property is pivotal in various applications including:

- Enzyme Inhibition : The boronate ester group can interact with enzymes that utilize diols in their active sites, potentially leading to inhibition.

- Drug Development : Its structure allows it to serve as a scaffold for the synthesis of boron-containing drugs, which are being explored for their efficacy in cancer therapies such as Boron Neutron Capture Therapy (BNCT).

Biological Applications

-

Anticancer Activity :

- Research Findings : Studies have indicated that compounds similar to 2-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline exhibit significant anticancer properties. For instance, related compounds have shown high potency against various cancer cell lines with IC50 values in the low micromolar range.

- Case Study : A related derivative demonstrated an IC50 of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells while showing less toxicity to normal cells, indicating a favorable therapeutic window .

- Antibacterial Activity :

-

Mechanistic Studies :

- The interaction of 2-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline with biological targets has been explored through various assays that demonstrate its ability to inhibit specific enzyme activities linked to disease pathways.

Data Table: Biological Activity Summary

| Activity Type | Target Organism/Cell Line | IC50/MIC Value | Reference |

|---|---|---|---|

| Anticancer | MDA-MB-231 (TNBC) | 0.126 μM | |

| Antibacterial | MRSA | 4–8 μg/mL | |

| Enzyme Inhibition | Various | Not specified |

Synthesis and Research Applications

The synthesis of 2-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves the reaction of 2-methoxyaniline with bis(pinacolato)diboron in the presence of a palladium catalyst under inert conditions. This synthetic route not only provides access to the compound but also allows for modifications that can enhance its biological activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Substituent Position Isomers

Table 1: Positional Isomers of Boronate-Substituted Anilines

Key Observations :

- Electronic Effects: The methoxy group at C2 in the target compound donates electron density via resonance, enhancing the boronate group's stability and reactivity in cross-coupling reactions compared to non-methoxy analogues .

- Steric Effects : Boronate groups at C3 (meta position) experience less steric hindrance than those at C2 (ortho position), as seen in the higher synthetic yield (86%) of 3-(tetramethyl-dioxaborolan-2-yl)aniline derivatives .

Functional Group Variations

Table 2: Functional Group Modifications in Boronate Anilines

Reactivity and Stability :

- Electron-Withdrawing Groups : Compounds like 5-(2-methoxyethoxy)-2-boronate-4-CF₃-aniline exhibit reduced reactivity in Suzuki coupling due to the electron-withdrawing trifluoromethyl group, necessitating harsher reaction conditions .

- N-Substitution : N-Methylation (e.g., CAS 2377610-55-2) improves solubility but may hinder amine participation in subsequent reactions (e.g., amide bond formation) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, and how do reaction conditions influence yield?

- Methodological Answer : The compound is commonly synthesized via Suzuki-Miyaura cross-coupling reactions. A typical protocol involves:

-

Catalyst System : Pd(OAc)₂ (0.05–0.1 equiv) with ligands like dicyclohexyl(2',4',6'-triisopropylbiphenyl)phosphine (0.1 equiv) .

-

Base : Potassium acetate (3 equiv) in dioxane/water mixtures (3:1 ratio) .

-

Temperature : 110°C under nitrogen for 4–12 hours .

-

Purification : Reverse-phase chromatography (acetonitrile/water) or filtration through diatomaceous earth .

-

Yield Optimization : Higher yields (≥90%) are achieved with excess boronate ester (1.5–3.0 equiv) and rigorous exclusion of oxygen .

Table 1 : Representative Reaction Conditions and Yields

Boronate Ester Equiv. Catalyst (Pd) Ligand Solvent Yield (%) Reference 3.0 Pd(OAc)₂ XPhos Dioxane 96 1.5 Pd(dppf)Cl₂ dppf Dioxane/H₂O 85

Q. How is X-ray crystallography utilized to resolve the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction with SHELX software (e.g., SHELXL for refinement) is standard. Key steps include:

- Crystallization : Slow evaporation from acetonitrile/ethyl acetate mixtures .

- Data Collection : Mo-Kα radiation (λ = 0.71073 Å) at 150 K .

- Refinement : Anisotropic displacement parameters for non-H atoms; H atoms placed geometrically .

- Validation : R-factor < 0.05 and wR² < 0.15 for high precision .

Advanced Research Questions

Q. What mechanistic insights explain the role of ligands in palladium-catalyzed cross-coupling reactions involving this boronate?

- Methodological Answer : Bulky, electron-rich ligands (e.g., XPhos, SPhos) enhance catalytic activity by stabilizing the Pd(0) intermediate and accelerating oxidative addition. Key factors:

- Ligand Steric Effects : Larger ligands prevent Pd aggregation, increasing turnover frequency .

- Electronic Effects : Electron-donating groups on ligands facilitate transmetallation of the boronate .

- Case Study : Using Pd(dppf)Cl₂ with dppf ligand improves yield by 15% compared to Pd(PPh₃)₄ .

Q. How can computational chemistry predict the electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) are employed to:

- Electron Density Mapping : Identify nucleophilic/electrophilic sites (e.g., boronate’s empty p-orbital) .

- Hardness/Softness Analysis : The boronate group increases electrophilicity (η = 4.2 eV), favoring reactions with soft nucleophiles .

- Transition State Modeling : Predict regioselectivity in substitution reactions (e.g., para vs. meta attack) .

Q. How should researchers address contradictory data in reported reaction yields or spectroscopic profiles?

- Methodological Answer : Systematic validation protocols include:

- Reproducibility Checks : Replicate reactions under inert atmosphere and controlled humidity .

- Analytical Cross-Validation : Compare NMR (¹H, ¹³C, ¹¹B) and HRMS data with literature .

- Case Study : Discrepancies in ¹¹B NMR shifts (δ 28–32 ppm) arise from solvent polarity; DMSO-d₆ upshifts signals by 2 ppm vs. CDCl₃ .

Data Contradiction Analysis

Q. Why do some studies report divergent reactivity of the boronate group in nucleophilic substitutions?

- Methodological Answer : Reactivity depends on:

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize tetrahedral intermediates, accelerating substitution .

- Substituent Effects : The methoxy group at position 2 directs nucleophiles to position 4 via resonance effects, but steric hindrance from tetramethyl dioxaborolane can override this .

- Example : In DMF, the boronate reacts with KCN at 80°C to form 3-cyanoaniline (75% yield), while in THF, no reaction occurs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.